4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile
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Overview
Description
4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile is a complex organic compound with the molecular formula C44H28N4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile involves multiple steps. One common method includes the reaction of 4,6-diphenyl-1,3,5-triazine with 4-bromobenzonitrile under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenylboronic Acid Pinacol Ester
- 2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
- 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenol
Uniqueness
4-[4-[4-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile stands out due to its unique structural arrangement, which imparts specific electronic and photophysical properties. These properties make it particularly valuable in applications such as OLEDs and other advanced materials .
Properties
Molecular Formula |
C44H28N4 |
---|---|
Molecular Weight |
612.7 g/mol |
IUPAC Name |
4-[4-[4-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-1-yl]phenyl]benzonitrile |
InChI |
InChI=1S/C44H28N4/c45-29-30-15-17-31(18-16-30)32-19-21-33(22-20-32)38-27-28-39(41-14-8-7-13-40(38)41)34-23-25-37(26-24-34)44-47-42(35-9-3-1-4-10-35)46-43(48-44)36-11-5-2-6-12-36/h1-28H |
InChI Key |
MQRHSPFOVDBZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)C4=CC=C(C5=CC=CC=C54)C6=CC=C(C=C6)C7=CC=C(C=C7)C#N)C8=CC=CC=C8 |
Origin of Product |
United States |
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